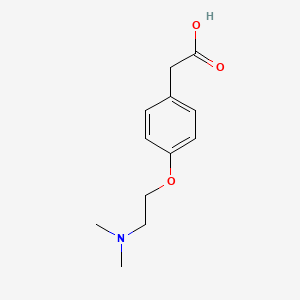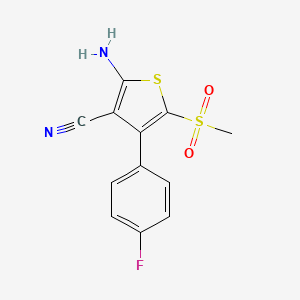
1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H14O2 This compound features a naphthalene ring system that is partially hydrogenated and substituted with a hydroxy group and an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone typically involves the hydrogenation of naphthalene derivatives followed by functional group modifications. One common method includes the catalytic hydrogenation of 1-naphthol to yield 4-hydroxy-5,6,7,8-tetrahydronaphthalene, which is then subjected to Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the ethanone group .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes to ensure efficient conversion and high yield. The use of robust catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acid chlorides, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 1-(4-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone.
Reduction: 1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanol.
Substitution: 1-(4-Alkoxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone.
Applications De Recherche Scientifique
1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism by which 1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone exerts its effects involves interactions with various molecular targets. For instance, its hydroxy group can form hydrogen bonds with biological macromolecules, influencing enzyme activity or receptor binding. The ethanone group may participate in covalent modifications of proteins or nucleic acids, altering their function and activity.
Comparaison Avec Des Composés Similaires
1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone: Similar structure but with the hydroxy group at a different position.
1-(4-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone: Methoxy group instead of hydroxy group.
1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)propanone: Propanone group instead of ethanone group.
Uniqueness: 1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1-(4-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H14O2/c1-8(13)9-6-7-12(14)11-5-3-2-4-10(9)11/h6-7,14H,2-5H2,1H3 |
Clé InChI |
XOEPFUNFWIJLOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C2CCCCC2=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12074586.png)



![8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12074633.png)

![[1-(Cyclobutylmethyl)piperidin-3-yl]methanol](/img/structure/B12074650.png)
![N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite](/img/structure/B12074653.png)

![diazanium;[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B12074658.png)
![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)


